



Capsaicin-induced flare model for Mavatrep efficacy

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Compound of Interest		
Compound Name:	Mavatrep	
Cat. No.:	B1676220	Get Quote

Application Notes and Protocols

Topic: Capsaicin-Induced Flare Model for Evaluating **Mavatrep** Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The capsaicin-induced flare model is a well-established translational tool for assessing the pharmacodynamic activity of analgesics targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Topical application or intradermal injection of capsaicin, the pungent component of chili peppers, activates TRPV1 on sensory nerve endings.[1][2][3] This activation leads to a localized neurogenic inflammation characterized by a "flare" (vasodilation) and hyperalgesia.[4][5] The flare response is primarily mediated by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral terminals of sensory neurons.

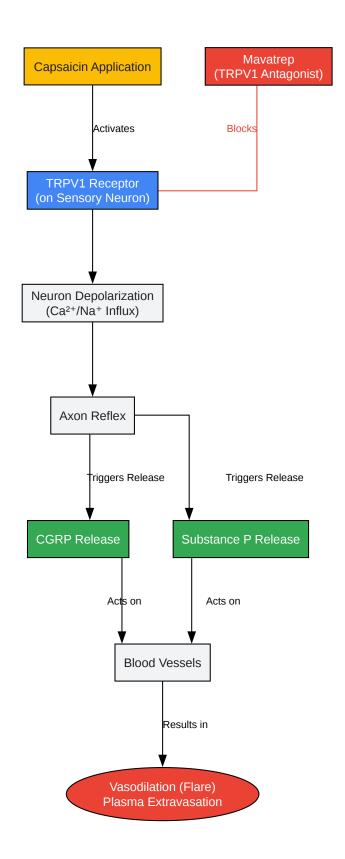
Mavatrep (JNJ-39439335) is a potent, selective, and competitive TRPV1 antagonist developed for the treatment of pain. By blocking the TRPV1 receptor, **mavatrep** is expected to inhibit the initial step in the capsaicin-induced cascade, thereby reducing or preventing the subsequent neurogenic inflammation and flare. This application note provides a detailed protocol for utilizing the capsaicin-induced flare model to quantify the in vivo efficacy of **mavatrep** and presents data from key studies.



Signaling Pathway of Capsaicin-Induced Flare

The application of capsaicin to the skin initiates a well-defined signaling cascade. Capsaicin binds to and activates the TRPV1 ion channel on C and A δ sensory nerve fibers. This activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and initiating an action potential. This signal propagation results in the local release of neuropeptides CGRP and Substance P from the nerve terminals through an axon reflex. CGRP is a potent vasodilator, acting on vascular smooth muscle, while Substance P increases vascular permeability. Together, these neuropeptides produce the characteristic vasodilation (flare) and edema associated with neurogenic inflammation.





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Caption: Mechanism of capsaicin-induced flare and mavatrep's point of intervention.



Experimental Protocols

This section details the protocol for a clinical study to assess the efficacy of **mavatrep** using the capsaicin-induced flare model.

Subject Preparation and Dosing

- Recruit healthy human volunteers who have provided informed consent.
- Subjects should acclimate to the temperature-controlled room (e.g., 21°C) before any procedures.
- Administer a single oral dose of mavatrep (e.g., 25 mg, 50 mg) or a matching placebo in a double-blind, randomized fashion.
- Pharmacodynamic assessments (capsaicin challenge) should be performed at baseline (predose) and at specified time points post-dose (e.g., 4 hours, 144 hours) to evaluate the onset and duration of drug effect.

Capsaicin Application and Flare Induction

- Define a target area on the subject's forearm.
- Prepare a capsaicin solution (e.g., 1% capsaicin in a suitable vehicle like 7.5% Tween 80).
- Inject a small, precise volume (e.g., 10 μL containing 100 μg of capsaicin) intradermally into the target area using a fine-gauge needle.
- Alternatively, for a non-invasive approach, apply a standardized amount of topical capsaicin cream (e.g., 0.35–0.4 g) to a defined area (e.g., 6.25 cm²) on the skin.
- Allow a set amount of time (e.g., 30-45 minutes) for the flare response to reach its maximum.

Flare Measurement and Data Quantification

The flare response, which reflects cutaneous blood flow, can be quantified using several methods:

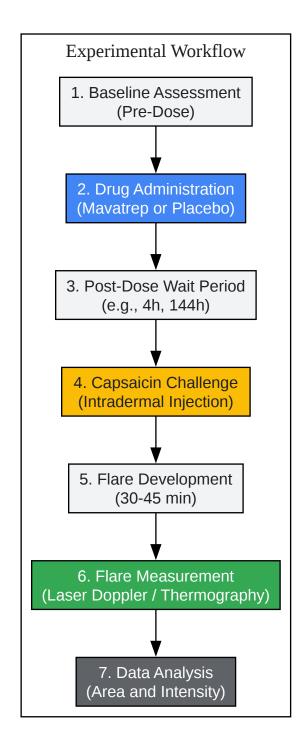






- Laser Doppler Imaging (LDI) or Flowmetry: This is a quantitative method to measure blood flow in the microvasculature of the skin. Scan the area of the flare at specified time points after capsaicin application to measure the total area (cm²) and intensity (perfusion units) of the flare.
- Infrared Thermography: This technique measures skin surface temperature, which increases in the flare region due to vasodilation. It provides a quantitative assessment of the flare area and temperature change.
- Visual Assessment: The flare area can be traced onto a transparent sheet and its area calculated. While less objective, it is a simple method for assessment.





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